molecular formula C10H11Cl2NO2 B7900288 [(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid

[(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid

Cat. No.: B7900288
M. Wt: 248.10 g/mol
InChI Key: ATCFEBMADOJMFO-UHFFFAOYSA-N
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Description

[(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid is an organic compound characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 5 positions, a methylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2,5-dichlorobenzyl chloride, methylamine, and glycine.

    Step 1: The 2,5-dichlorobenzyl chloride is reacted with methylamine in the presence of a base such as sodium hydroxide to form [(2,5-dichlorobenzyl)-methyl-amino] intermediate.

    Step 2: The intermediate is then reacted with glycine under acidic conditions to yield [(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid.

Industrial Production Methods

In an industrial setting, the synthesis may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the chlorinated benzyl group, potentially leading to dechlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

[(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of chlorinated benzyl derivatives on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar structures.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its biological activity and selectivity.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism by which [(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the amino group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid
  • [(3,5-Dichloro-benzyl)-methyl-amino]-acetic acid
  • [(2,5-Dichloro-benzyl)-ethyl-amino]-acetic acid

Uniqueness

[(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid is unique due to the specific positioning of chlorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The methylamino group also contributes to its distinct properties compared to similar compounds with different substituents or substitution patterns.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-13(6-10(14)15)5-7-4-8(11)2-3-9(7)12/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCFEBMADOJMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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